LY255283

描述

LY255283 是一种化学化合物,以其作为白三烯 B4 受体拮抗剂的作用而闻名。它主要用于科学研究,以研究白三烯 B4 受体的生理和细胞信号转导作用。该化合物的分子式为 C19H28N4O3,分子量为 360.45 g/mol .

准备方法

合成路线和反应条件

LY255283 的合成涉及几个步骤,从核心结构的制备开始,然后引入官能团。具体的合成路线和反应条件是专有的,未完全公开。 已知该合成涉及使用各种试剂和催化剂来实现所需的化学结构 .

工业生产方法

This compound 的工业生产方法没有广泛记录,因为该化合物主要用于研究目的。 生产通常涉及标准有机合成技术,包括纯化和表征步骤,以确保高纯度和质量 .

化学反应分析

Binding and Antagonism

The primary chemical reaction involving LY255283 is its binding to the leukotriene B4 receptor, where it acts as a competitive antagonist. This interaction can be quantified using radiolabeled leukotriene B4 in binding assays. The compound exhibits an IC50 value of approximately 100 nM, indicating its potency in displacing leukotriene B4 from its binding sites on biological membranes, particularly in guinea pig lung tissues .

Inhibition of Biological Responses

This compound not only binds to the receptor but also inhibits various biological responses mediated by leukotriene B4:

-

Airway Contraction : In studies involving guinea pig lung tissues, this compound demonstrated a significant reduction in contractile responses to leukotriene B4, with a pA2 value of 7.2, indicating its effectiveness in preventing bronchoconstriction .

-

Neutrophil Activation : In vivo studies have shown that this compound limits the activation of neutrophils and prevents acute lung injury induced by endotoxin in animal models. This was evidenced by reduced myeloperoxidase activity and diminished recruitment of neutrophils into pulmonary air spaces following lipopolysaccharide administration .

Chemical Stability and Reactivity

The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies suggest that this compound does not inhibit cyclooxygenase or lipoxygenase enzymes, indicating its selective mechanism of action without broader interference in lipid metabolism pathways . Its interactions with thiols and other nucleophiles have been explored, suggesting potential pathways for further chemical modifications or derivatizations to enhance pharmacological profiles .

Binding Affinity Data

| Parameter | Value |

|---|---|

| Compound | This compound |

| Receptor Target | BLT2 |

| IC50 (Binding Assay) | ~100 nM |

| pA2 (Functional Assay) | 7.2 |

| ED50 (i.v. Administration) | 2.8 mg/kg |

| ED50 (Oral Administration) | 11 mg/kg |

Efficacy in Animal Models

| Study Type | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Lipopolysaccharide-induced ARDS | Low Dose: 30 | Reduced PMN activation |

| High Dose: 30 | Ameliorated lung injury | |

| Control | Increased hypoxemia |

科学研究应用

Asthma Treatment

Mechanism of Action:

LY255283 has been shown to attenuate airway inflammation associated with asthma. In preclinical studies involving BALB/c mice, administration of this compound significantly reduced eosinophil infiltration and Th2 cytokine release, particularly interleukin-13, which is known to play a crucial role in allergic responses .

Case Study:

In a study where mice were challenged with ovalbumin (OVA) to induce asthma-like symptoms, those treated with this compound exhibited reduced airway hyperresponsiveness and inflammation compared to control groups. Histological analyses confirmed the drug's efficacy in mitigating lung tissue damage and inflammation .

Acute Respiratory Distress Syndrome (ARDS)

Research Findings:

this compound has demonstrated protective effects in models of ARDS induced by lipopolysaccharide (LPS). In porcine models, the compound significantly reduced neutrophil activation and recruitment to the lungs, which are critical factors in the pathogenesis of ARDS .

Experimental Design:

Pigs infused with LPS received varying doses of this compound. Results indicated that higher doses led to improved oxygenation and reduced pulmonary hypertension, showcasing its potential as a therapeutic agent for ARDS .

Cancer Metastasis

Inhibition of Metastasis:

Research indicates that this compound can inhibit LPS-enhanced metastasis in breast cancer models. In studies involving MDA-MB-231 cells, treatment with this compound prior to implantation significantly reduced the number of metastatic nodules in the small bowel, suggesting its role in modulating cancer progression through BLT2 inhibition .

Mechanistic Insights:

The study elucidated that LPS potentiates invasiveness via a signaling cascade involving MyD88 and NF-κB pathways. This compound's blockade of BLT2 disrupts this cascade, thereby reducing metastatic potential .

Inflammatory Diseases

General Applications:

this compound has been implicated in various inflammatory conditions beyond asthma and ARDS. Its ability to inhibit leukocyte chemotaxis makes it a candidate for treating diseases characterized by excessive inflammatory responses, such as sepsis and endotoxic shock .

Research Evidence:

In models of endotoxic shock, pretreatment with this compound resulted in decreased neutrophil recruitment and tissue damage, indicating its potential utility in managing systemic inflammatory responses .

Summary of Findings

The following table summarizes key findings from studies on this compound:

作用机制

LY255283 作为白三烯 B4 受体的竞争性拮抗剂起作用,特别是 BLT2 受体。它抑制白三烯 B4 与其受体的结合,从而阻断下游信号通路。 这种作用可减轻炎症反应,在哮喘和其他炎症性疾病中具有潜在的治疗意义 .

相似化合物的比较

类似化合物

LY255582: 另一种具有类似性质的白三烯 B4 受体拮抗剂。

AA92593: 一种具有类似受体拮抗作用的化合物。

CP 532623: 以其在白三烯受体研究中的作用而闻名

独特性

LY255283 在对 BLT2 受体的高选择性方面是独一无二的,其 IC50 值约为 100 nM。 这种选择性使其成为研究白三烯 B4 受体拮抗作用的特定作用的宝贵工具 .

生物活性

LY255283 is a selective antagonist of the leukotriene B4 receptor 2 (BLT2), which plays a significant role in various inflammatory processes. This compound has been studied for its potential therapeutic applications, particularly in conditions associated with inflammation and cancer.

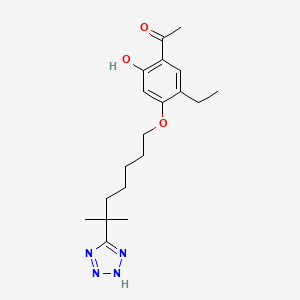

- Chemical Name : 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]phenyl]ethanone

- Molecular Formula : C19H28N4O3

- Purity : ≥98%

- IC50 Values : Approximately 1 μM for human recombinant BLT2 and >10 μM for BLT1 receptors .

This compound functions as a competitive antagonist at the BLT2 receptor, inhibiting the actions of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. This inhibition has been shown to:

- Reduce LTB4-induced contraction of lung parenchyma (pA2 = 7.2).

- Alleviate LTB4-mediated airway obstruction in animal models, including guinea pigs, following intravenous and oral administration .

Inhibition of Tumor Growth and Drug Resistance

A significant body of research highlights the role of this compound in cancer treatment, particularly regarding its effects on drug resistance in breast cancer cells:

- In MCF-7/DOX cells, pre-treatment with this compound sensitized these cells to paclitaxel, leading to increased apoptotic death. This suggests that BLT2 contributes to paclitaxel resistance through upregulation of P-glycoprotein .

- Co-treatment with this compound and paclitaxel resulted in a marked reduction in tumor growth in vivo, indicating potential for combination therapies in resistant cancer types .

Effects on Inflammation and Acute Lung Injury

This compound has demonstrated efficacy in models of acute lung injury:

- In studies involving lipopolysaccharide (LPS)-induced acute lung injury in pigs, this compound limited neutrophil activation and reduced inflammatory responses. Specifically, it decreased the accumulation of immune cells in bronchoalveolar lavage (BAL) fluid and lowered levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study 1: Breast Cancer Resistance

In a controlled study using MCF-7/DOX cells, the administration of this compound resulted in:

- A significant decrease in tumor cell viability when combined with paclitaxel.

- Enhanced apoptotic markers indicating increased effectiveness against drug-resistant cancer cells .

Case Study 2: Acute Lung Injury Model

In an experimental model simulating acute lung injury:

- Mice treated with this compound exhibited reduced leukocyte infiltration into the lungs and lower levels of inflammatory cytokines compared to control groups.

- The treatment also correlated with decreased vascular permeability, suggesting that this compound may protect against lung damage during inflammatory responses .

Comparative Analysis

| Parameter | This compound | Montelukast |

|---|---|---|

| Target Receptor | BLT2 | CysLT1 |

| IC50 (BLT2) | ~1 μM | Not specifically reported |

| Effect on Tumor Growth | Reduces growth in resistant tumors | Primarily used for asthma |

| Inflammation Modulation | Reduces neutrophil activation | Reduces airway inflammation |

属性

IUPAC Name |

1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3/c1-5-14-11-15(13(2)24)16(25)12-17(14)26-10-8-6-7-9-19(3,4)18-20-22-23-21-18/h11-12,25H,5-10H2,1-4H3,(H,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGXJPFHTHQNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151872 | |

| Record name | LY 255283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117690-79-6 | |

| Record name | LY 255283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117690796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 255283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-255283 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H037W1I5AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。